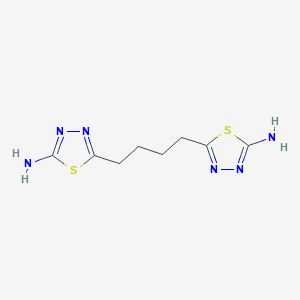

5,5'-(butane-1,4-diyl)bis(1,3,4-thiadiazol-2-amine)

Description

Properties

IUPAC Name |

5-[4-(5-amino-1,3,4-thiadiazol-2-yl)butyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N6S2/c9-7-13-11-5(15-7)3-1-2-4-6-12-14-8(10)16-6/h1-4H2,(H2,9,13)(H2,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLSMCSUYSZCFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC1=NN=C(S1)N)CC2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5,5'-(butane-1,4-diyl)bis(1,3,4-thiadiazol-2-amine) typically follows these key stages:

- Formation of the 1,3,4-thiadiazole-2-amine ring system from thiosemicarbazide derivatives.

- Introduction of the butane-1,4-diyl linker by alkylation or condensation reactions.

- Purification and characterization of the final bis-thiadiazole compound.

Preparation of 1,3,4-Thiadiazol-2-amine Derivatives

A novel and widely accepted method for synthesizing 1,3,4-thiadiazol-2-amine derivatives involves a one-pot cyclodehydration reaction between thiosemicarbazide and carboxylic acids in the presence of polyphosphate ester (PPE) as a cyclodehydrating agent. This method avoids the use of toxic reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), making it safer and more environmentally friendly.

- The reaction proceeds through three steps in one pot, leading to the formation of 2-amino-1,3,4-thiadiazole derivatives.

- The process has been demonstrated to successfully synthesize various 2-amino-1,3,4-thiadiazoles with good yields.

- The products are confirmed by mass spectrometry, IR, and NMR spectroscopy.

This approach can be adapted to prepare the thiadiazole rings in the target bis-thiadiazole compound by selecting appropriate carboxylic acids or derivatives that incorporate the butane-1,4-diyl linker or by subsequent linking steps.

Alkylation and Linking to Form the Bis-Thiadiazole

To obtain 5,5'-(butane-1,4-diyl)bis(1,3,4-thiadiazol-2-amine), the two thiadiazole rings are connected via a butane-1,4-diyl spacer. A common strategy involves:

- Starting from 2,5-dimercapto-1,3,4-thiadiazole or 2-amino-1,3,4-thiadiazole derivatives.

- Alkylation with a suitable dihaloalkane, such as 1,4-dibromobutane or 1,4-dibromobutane derivatives, in the presence of a base like potassium carbonate.

- This reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- The alkylation step links two thiadiazole units through the butane chain, yielding the bis-thiadiazole compound.

For example, alkylation of 2,5-dimercapto-1,3,4-thiadiazole with 4-ethylbromobutyrate in DMF with potassium carbonate has been reported to give dibutanoate derivatives in high yield (~92%), which can then be converted to the corresponding amines.

Alternative Synthetic Routes

Other reported methods include:

- Diazotization of 2-amino-1,3,4-thiadiazoles to form diazonium salts, which can be further transformed into azido derivatives and then to various functionalized thiadiazoles.

- Multi-step syntheses involving hydrazine carbothioamide intermediates prepared by refluxing thiosemicarbazide with aldehydes or ketones in ethanol under acidic conditions, followed by cyclization.

Summary Table of Preparation Methods

Research Findings and Yields

- The one-pot PPE method yields 2-amino-1,3,4-thiadiazole derivatives efficiently, with yields typically above 60%, avoiding hazardous reagents and simplifying purification.

- Alkylation steps to form bis-thiadiazole compounds show high yields (up to 92%) under optimized conditions with potassium carbonate as base and DMF as solvent.

- Physical and spectral characterization (IR, NMR, MS) confirms the successful formation of the target compounds, with characteristic absorption bands for thiadiazole rings and linker alkyl chains.

Chemical Reactions Analysis

Types of Reactions: 5,5’-Butane-1,4-Diylbis(1,3,4-Thiadiazol-2-Amine) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Chemistry

5,5'-(butane-1,4-diyl)bis(1,3,4-thiadiazol-2-amine) serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Oxidation: Can be transformed into sulfoxides or sulfones.

- Reduction: Capable of yielding thiols or other reduced forms.

- Substitution Reactions: Engages in nucleophilic substitution where amine groups can be replaced by other nucleophiles.

Biological and Medicinal Research

The compound exhibits promising biological activities:

- Antimicrobial Properties: Demonstrated effectiveness against various bacterial strains by inhibiting essential enzymes involved in cell wall synthesis.

- Antifungal Activity: Potential application in treating fungal infections.

- Anticancer Effects: Ongoing research is investigating its role as a therapeutic agent against different cancer types due to its ability to interfere with cellular processes .

Material Science

In industrial applications, this compound is utilized to develop new materials with enhanced properties:

- Polymers: Incorporating 5,5'-(butane-1,4-diyl)bis(1,3,4-thiadiazol-2-amine) into polymer matrices can improve thermal stability and mechanical strength.

- Coatings and Composites: Its unique chemical structure may lead to advancements in protective coatings and composite materials .

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of 5,5'-(butane-1,4-diyl)bis(1,3,4-thiadiazol-2-amine) against common pathogens. The results indicated significant inhibition of bacterial growth compared to standard antibiotics. This positions the compound as a potential candidate for developing new antimicrobial agents.

Case Study 2: Polymer Enhancement

Research focused on incorporating the compound into polyvinyl chloride (PVC) matrices. The modified PVC exhibited improved thermal stability and mechanical properties compared to unmodified samples. This suggests that 5,5'-(butane-1,4-diyl)bis(1,3,4-thiadiazol-2-amine) can enhance material performance for industrial applications .

Mechanism of Action

The mechanism of action of 5,5’-Butane-1,4-Diylbis(1,3,4-Thiadiazol-2-Amine) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Linker and Substituents

Key structural analogs differ in linker type (aliphatic, aromatic, or heterocyclic) and substituents on the thiadiazole amine groups. These modifications significantly influence physicochemical properties, biological activity, and applications.

Table 1: Comparative Analysis of Bis-Thiadiazole Derivatives

Physicochemical Properties

- Solubility : Aliphatic linkers (butane, ethane) improve solubility in organic solvents, whereas sulfanediyl-bridged analogs exhibit reduced solubility due to increased rigidity .

Biological Activity

5,5'-(butane-1,4-diyl)bis(1,3,4-thiadiazol-2-amine) is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of two 1,3,4-thiadiazole moieties linked by a butane-1,4-diyl group. The synthesis typically involves the reaction of butane-1,4-diamine with thiocarbohydrazide in the presence of dehydrating agents like phosphorus oxychloride (POCl3), which facilitates the formation of the thiadiazole ring .

Biological Activity Overview

Research indicates that 5,5'-(butane-1,4-diyl)bis(1,3,4-thiadiazol-2-amine) exhibits significant antimicrobial , antifungal , and anticancer properties. Below is a summary of its biological activities:

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that 5,5'-(butane-1,4-diyl)bis(1,3,4-thiadiazol-2-amine) demonstrated notable activity against:

- Gram-positive bacteria : Staphylococcus aureus and Bacillus cereus.

- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa.

The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 31.25 μg/mL for bacterial strains .

Antifungal Activity

The compound also exhibited antifungal properties against Aspergillus niger and Aspergillus fumigatus, with varying degrees of effectiveness. The antifungal activity was assessed using standard disc diffusion methods .

Anticancer Activity

Research suggests that derivatives of 1,3,4-thiadiazoles have potential anticancer effects. The mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Some studies have indicated that certain derivatives exhibit cytotoxicity towards various cancer cell lines .

The biological activity of 5,5'-(butane-1,4-diyl)bis(1,3,4-thiadiazol-2-amine) is thought to be mediated through its interaction with specific molecular targets. For instance:

- Antimicrobial action : The compound may inhibit bacterial enzymes essential for cell wall synthesis.

- Anticancer effects : It potentially disrupts cellular pathways critical for tumor growth and survival.

Comparative Analysis with Similar Compounds

To understand the unique properties of 5,5'-(butane-1,4-diyl)bis(1,3,4-thiadiazol-2-amine), it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5,5'-Butane-1,4-Diylbis(1,3,4-Thiadiazol-2-Oxide) | Contains an oxide group | Moderate antimicrobial activity |

| 5,5'-Butane-1,4-Diylbis(1,3,4-Thiadiazol-2-Thiol) | Contains a thiol group | Enhanced antifungal properties |

Case Studies

Several case studies highlight the compound's effectiveness in various applications:

- Antimicrobial Efficacy : A study conducted on synthesized thiadiazole derivatives demonstrated significant antibacterial activity against multiple strains. Compounds similar to 5,5'-(butane-1,4-diyl)bis(1,3,4-thiadiazol-2-amine) showed MIC values as low as 16 μg/mL against resistant strains .

- Anticancer Potential : Research indicated that certain derivatives exhibited selective cytotoxicity towards cancer cell lines with minimal toxicity to normal cells. This selectivity is crucial for developing safer therapeutic agents .

Q & A

Q. Table 1: Key Spectral Data from Analogous Thiadiazole Derivatives

| Technique | Observed Signals (Example) | Functional Group Confirmation |

|---|---|---|

| FT-IR | 1612 cm⁻¹ (C=N), 1572 cm⁻¹ (C=C) | Imine and aromatic bonds |

| ¹H NMR (DMSO-d6) | δH 10.03 (CH=N), δH 2.92 (CH2) | Schiff base linker, aliphatic chains |

| ¹³C NMR | δC 154.67 (C-S), δC 40.52 (CH3) | Thiadiazole core, substituents |

How does the molecular structure of this compound influence its physicochemical properties and reactivity?

Basic Research Focus

The butane linker and thiadiazole rings dictate properties such as solubility, thermal stability, and hydrogen-bonding capacity. For instance:

- Flexibility : The butane spacer allows conformational flexibility, enabling interactions with biological targets .

- Hydrogen Bonding : N-H groups on thiadiazole facilitate supramolecular assembly via N–H···N bonds, as seen in crystal structures .

- Thermal Stability : Melting points (e.g., 192–194°C in analogous Schiff base thiadiazoles) correlate with rigid heterocyclic cores .

What methodological strategies resolve contradictions in reported biological activities of thiadiazole derivatives?

Advanced Research Focus

Contradictory data (e.g., variable antimicrobial efficacy) require:

- Dose-Response Studies : Establish concentration-dependent activity thresholds .

- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the thiadiazole ring) .

- Theoretical Modeling : Use molecular docking to predict binding affinities against target enzymes (e.g., dihydrofolate reductase) .

Q. Table 2: Case Study on Data Discrepancies

| Issue | Resolution Strategy | Evidence Source |

|---|---|---|

| Variable IC50 values | Standardize assay conditions (pH, temperature) | |

| Inconsistent solubility | Modify substituents (e.g., add polar groups) |

How can theoretical frameworks guide the design of experiments for this compound’s applications?

Advanced Research Focus

Link research to conceptual frameworks such as:

- Molecular Orbital Theory : Predict reactivity of thiadiazole’s π-deficient rings in nucleophilic substitutions .

- Supramolecular Chemistry : Exploit hydrogen-bonding motifs (e.g., 2D networks observed in X-ray studies) for crystal engineering .

- Kinetic Modeling : Optimize reaction conditions (e.g., cyclocondensation time/temperature) using Arrhenius equations .

What advanced techniques characterize the compound’s interactions in catalytic or biological systems?

Q. Advanced Research Focus

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics with biomacromolecules .

- DFT Calculations : Models electron distribution in the thiadiazole core to explain redox behavior .

- In Situ NMR : Monitors real-time structural changes during reactions (e.g., Schiff base formation) .

How do researchers address challenges in scaling up synthesis while maintaining reproducibility?

Q. Advanced Research Focus

- Process Control : Implement inline FT-IR for real-time monitoring of cyclization steps .

- DoE (Design of Experiments) : Optimize variables (e.g., solvent polarity, catalyst loading) to maximize yield .

- Green Chemistry Principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.